molecular formula C19H17NO5S B2523907 Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-54-6

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2523907
CAS No.: 441290-54-6
M. Wt: 371.41
InChI Key: BZLICHQCEGHICY-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl ester at position 2 and a 3,4-dimethoxybenzamido substituent at position 2. The benzo[b]thiophene core provides a rigid aromatic scaffold, while the substituents modulate electronic, steric, and solubility properties, influencing reactivity and applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 3-[(3,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-23-13-9-8-11(10-14(13)24-2)18(21)20-16-12-6-4-5-7-15(12)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLICHQCEGHICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions One common method includes the initial formation of the benzo[b]thiophene core through a cyclization reactionThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammation .

Comparison with Similar Compounds

Substituent Variations at Position 3

The nature of the substituent at position 3 significantly impacts the compound’s physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 3,4-dimethoxybenzamido C₂₁H₁₉NO₆S 413.44 Not Reported IR: ~1713 cm⁻¹ (ester C=O)
1,1-Dimethylethyl 3-(4-Methoxyphenyl)benzo[b]thiophene-2-carboxylate 4-Methoxyphenyl C₂₀H₂₀O₃S 340.43 121–123 IR: 1713 cm⁻¹; ¹H NMR δ 1.40 (s, 9H, tert-butyl)
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Hydroxyl C₁₀H₈O₃S 208.23 107–108 Not Reported
Methyl 3-(N-(3,4-dimethylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate N-(3,4-dimethylphenyl)sulfamoyl C₁₉H₁₇NO₅S₂ 375.46 Not Reported Purity: 95%; InChIKey: QCPGIAAUOLBNMP-UHFFFAOYSA-N
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate Chloro C₁₀H₇ClO₂S 226.67 Not Reported CAS: 21211-07-4; MDL: MFCD00052503

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dimethoxybenzamido group in the target compound is electron-rich due to methoxy substituents, enhancing resonance stabilization compared to electron-withdrawing groups like chloro or sulfamoyl .
  • Hydrogen Bonding : The hydroxy analog may exhibit stronger intermolecular hydrogen bonding, affecting solubility and crystallization behavior.
  • Steric Effects : Bulky substituents like the tert-butyl group in reduce reactivity at the ester moiety compared to the methyl ester in the target compound.

Physicochemical and Spectral Properties

  • Melting Points : The tert-butyl analog has a higher melting point (121–123°C) than the hydroxy derivative (107–108°C), likely due to increased hydrophobic interactions.
  • IR Spectroscopy : Ester carbonyl stretches (~1713 cm⁻¹) are consistent across analogs , while sulfamoyl or amido groups introduce additional peaks (e.g., N–H stretches).
  • Chromatographic Behavior : Compounds like 3a and 4a in exhibit distinct Rf values (0.5 vs. 0.9) during silica gel chromatography, reflecting polarity differences due to bromo and dimethoxyphenyl substituents .

Biological Activity

Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

  • Chemical Formula : C18_{18}H19_{19}N1_{1}O4_{4}S
  • Molecular Weight : 345.41 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through various mechanisms:

  • GPR17 Antagonism : Recent studies have identified this compound as a selective antagonist of GPR17, a G protein-coupled receptor implicated in neuroinflammatory processes and neurodegenerative diseases. The antagonism of GPR17 can lead to reduced inflammation and protection against neuronal cell death
    1
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  • Antioxidant Activity : The presence of methoxy groups in the structure enhances its electron-donating capacity, which may contribute to its antioxidant properties. This activity is crucial for mitigating oxidative stress in various biological systems.
  • Anti-cancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Cell Line IC50 (µM) Mechanism Observed
CytotoxicityHeLa15Induction of apoptosis
Anti-inflammatoryRAW 264.720Inhibition of NO production
Antioxidant ActivityDPPH Assay30Scavenging free radicals

Case Studies

  • Neuroprotection in Animal Models : In a murine model of neuroinflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in significant reductions in pro-inflammatory cytokines (IL-1β, TNF-α), indicating its potential for neuroprotective applications
    1
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  • Cancer Cell Line Study : A study involving breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation). This suggests a promising avenue for further exploration in cancer therapeutics
    1
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